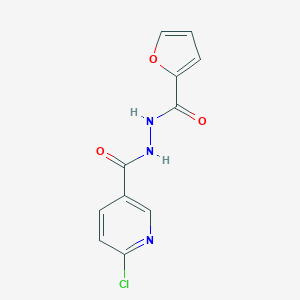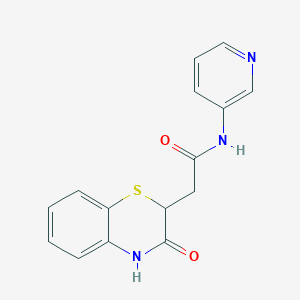![molecular formula C18H10FNO2 B428031 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines but with a nitrogen atom in a different position. These compounds are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This can be done using a palladium-catalyzed coupling reaction followed by a copper-catalyzed cyclization . Another method involves the direct introduction of fluorine onto the isoquinoline ring using electrophilic fluorination reagents such as Selectfluor® . Industrial production methods often employ these catalytic processes due to their efficiency and selectivity.
Chemical Reactions Analysis
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles like nitronium ions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Scientific Research Applications
2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione include other fluorinated isoquinolines and quinolines. For example:
Fluorinated Quinolines: These compounds have similar biological activities but differ in the position of the nitrogen atom in the ring structure.
Tetrahydroisoquinolines: These derivatives exhibit different pharmacological properties due to the presence of additional hydrogen atoms.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H10FNO2 |
|---|---|
Molecular Weight |
291.3g/mol |
IUPAC Name |
2-(4-fluorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10FNO2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H |
InChI Key |
AGMZUIGRLGMLND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dichlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B427949.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B427951.png)
![2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B427952.png)

![2-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-5-methoxy-1H-benzimidazole](/img/structure/B427955.png)
![2-[2-(4-chlorophenyl)sulfanylethylsulfanyl]-1H-benzimidazole](/img/structure/B427956.png)








